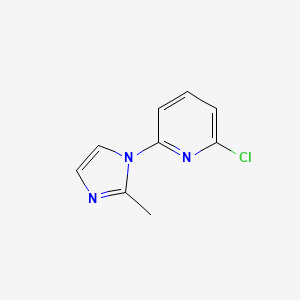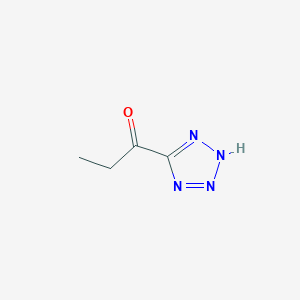![molecular formula C12H10N2O4S B13445700 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid: is an organic compound known for its distinctive molecular architecture. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a chemical intermediate to the drug olanzapine and has been the subject of intensive study due to its ability to exist in multiple well-characterized crystalline polymorphic forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves a series of chemical reactions. The initial step is a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and development.
Biology: In biological research, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is a key intermediate in the production of olanzapine, a medication used to treat mental health conditions such as schizophrenia and bipolar disorder .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in olanzapine synthesis involves complex biochemical pathways that affect neurotransmitter activity in the brain .
Comparaison Avec Des Composés Similaires
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile
- 2-[(2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene]aminoacetic Acid
Comparison: Compared to similar compounds, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to exist in multiple crystalline polymorphic forms. This polymorphism allows it to exhibit different physical and chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H10N2O4S |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
Clé InChI |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)








![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)

